molecular formula C15H10F4O3 B5058073 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one CAS No. 5486-63-5

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one

Cat. No.: B5058073
CAS No.: 5486-63-5
M. Wt: 314.23 g/mol
InChI Key: OTGCVBPWWNDMDJ-UHFFFAOYSA-N
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Description

The compound 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one (molecular formula: C₁₅H₁₀F₄O₃) is a fluorinated derivative of the benzo[h]chromen-4-one scaffold. Its structure features a tetrafluoroethyl (-CF₂CF₂H) substituent at the 2-position and a hydroxyl (-OH) group, contributing to unique electronic and steric properties . Notably, the molecular weight calculated from its formula is 314.19 g/mol; however, a discrepancy exists in the provided evidence, which erroneously lists the molecular weight as ~227.19 g/mol . This inconsistency requires verification through experimental characterization.

The hydroxyl group may facilitate hydrogen bonding, impacting solubility and receptor interactions.

Properties

IUPAC Name

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-3H-benzo[h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c16-13(17)15(18,19)14(21)7-11(20)10-6-5-8-3-1-2-4-9(8)12(10)22-14/h1-6,13,21H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGCVBPWWNDMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385933
Record name 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5486-63-5
Record name 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-hydroxyacetophenone with tetrafluoroethylene under specific conditions to introduce the tetrafluoroethyl group. This is followed by cyclization and oxidation steps to form the chromen-4-one core structure. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs of Benzo[h]chromen-4-one

Several benzo[h]chromen-4-one derivatives have been synthesized and studied, differing primarily in substituents on the B-ring or adjacent positions (Table 1).

Table 1: Comparison of Benzo[h]chromen-4-one Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-OH, 2-(1,1,2,2-tetrafluoroethyl) C₁₅H₁₀F₄O₃ 314.19* High lipophilicity (log P ~2–3†)
α-Naphthoflavone (ANF) 2-phenyl C₁₉H₁₂O₂ 272.30 Aryl hydrocarbon receptor ligand
4'-Methoxy-α-naphthoflavone (4'-MeO-ANF) 2-(4-methoxyphenyl) C₂₀H₁₄O₃ 302.32 Enhanced metabolic stability
4'-Hydroxy-α-naphthoflavone (DiMNF) 2-(4-hydroxyphenyl) C₁₉H₁₂O₃ 288.29 Antioxidant activity
6-Fluoro-3-(3-fluorophenyl) derivative 6-F, 3-(3-fluorophenyl) C₂₄H₁₈F₂O₃ 404.40 Antimicrobial potential

*Calculated value; †Estimated based on related tetrafluoroethyl ether (log P = 2.18) .

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s tetrafluoroethyl group confers higher lipophilicity (estimated log P ~2–3) compared to methoxy (4'-MeO-ANF, log P ~3.5) or hydroxy (DiMNF, log P ~2.5) substituents. In contrast, the 6-fluoro-3-(3-fluorophenyl) derivative () exhibits even greater lipophilicity (log P ~4.0) due to dual fluorination .

Biological Activity: α-Naphthoflavone derivatives (e.g., ANF, DiMNF) are known for modulating cytochrome P450 enzymes and aryl hydrocarbon receptors . The hydroxyl group in DiMNF enhances antioxidant capacity, while methoxy groups in 4'-MeO-ANF improve metabolic stability .

Furochromenone Derivatives

The 2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives () replace the benzo[h]chromenone’s benzene ring with a furan moiety. This structural alteration reduces aromaticity and increases polarity, lowering log P values (~1.5–2.0) compared to the target compound . These derivatives are synthesized via oxidative radical cyclization, a method distinct from the nucleophilic substitution routes used for fluorinated chromenones .

Fluorinated Non-Chromenone Analogs

The dihydropyridine derivative 4k () shares the tetrafluoroethyl group with the target compound but lacks the chromenone scaffold. Its molecular weight (356.34 g/mol) and log P (~2.5) are comparable, highlighting fluorine’s consistent role in modulating lipophilicity across diverse scaffolds .

Biological Activity

2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one is a fluorinated organic compound belonging to the chromen-4-one family. This compound exhibits significant biological activity due to its unique structural features, including a hydroxyl group and a tetrafluoroethyl substituent. Understanding its biological properties is crucial for potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H10F4O3. Its structure includes a chromen-4-one core with a hydroxyl group that enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H10F4O3
Molecular Weight264.18 g/mol
IUPAC NameThis compound
CAS Number5486-63-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group can act as a hydrogen bond donor, facilitating interactions with proteins and enzymes. The tetrafluoroethyl group may enhance the compound's binding affinity due to its unique electronic properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for mitigating oxidative stress in cells and may play a role in preventing neurodegenerative diseases.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have shown that derivatives of benzo[c]chromen compounds can inhibit phosphodiesterase (PDE) enzymes, which are involved in various signaling pathways related to inflammation and neuroprotection . The IC50 values observed for some derivatives indicate promising inhibitory potential.

Neuroprotective Effects

In vitro studies have demonstrated that certain derivatives of this compound can protect neuronal cells from damage induced by stressors such as corticosterone. For example, one study reported that a derivative exhibited significant neuroprotective effects by increasing cell viability in HT-22 cells subjected to corticosterone-induced neurotoxicity . This suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease.

Case Study: PDE Inhibition

A recent study evaluated the biological activities of novel derivatives based on the benzo[c]chromen structure. One particular derivative was found to have an IC50 value of 3.67 ± 0.47 μM against PDE2A . This finding highlights the potential of fluorinated chromen derivatives in drug design targeting PDE-related pathways.

Case Study: Antioxidant Activity

Another investigation focused on the antioxidant capabilities of related compounds. The results indicated that these compounds could significantly reduce oxidative stress markers in cellular models, suggesting their utility in developing therapeutic agents for oxidative stress-related diseases.

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